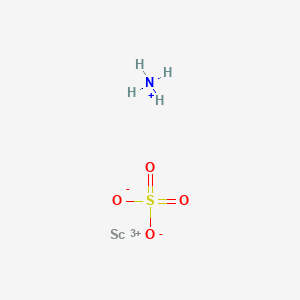

Ammonium scandium(3+) disulphate

描述

属性

CAS 编号 |

15091-94-8 |

|---|---|

分子式 |

H4NO4SSc+2 |

分子量 |

159.06 g/mol |

IUPAC 名称 |

azanium;scandium(3+);sulfate |

InChI |

InChI=1S/H3N.H2O4S.Sc/c;1-5(2,3)4;/h1H3;(H2,1,2,3,4);/q;;+3/p-1 |

InChI 键 |

ASFUTODRBWNUCU-UHFFFAOYSA-M |

SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |

规范 SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |

同义词 |

ammonium scandium(3+) disulphate |

产品来源 |

United States |

相似化合物的比较

Structural and Ionic Radii Differences

- Scandium vs. Aluminum : The larger ionic radius of Sc³⁺ (0.745 Å vs. Al³⁺: 0.535 Å) allows for distinct packing in (NH₄)₃Sc(SO₄)₃, facilitating phase transitions under heat .

- Iron Complexes : Fe²⁺’s larger radius (0.78 Å) stabilizes hydrated forms like Mohr’s salt, unlike anhydrous scandium sulfates .

Thermal Decomposition and Stability

Electronic and Optical Properties

准备方法

Process Parameters

-

Acid Concentration : A 6 M solution ensures complete dissolution of at 80°C.

-

Precipitation : Adding saturated (761 g/L) to the scandium sulfate solution induces crystallization. The optimal molar ratio of is 1:3 to prevent ligand deficiency.

-

Temperature Control : Precipitation at 70–80°C for 1 hour maximizes crystal growth, followed by cooling to 25°C to enhance yield.

Yield and Purity

Double Decomposition Reaction

This method exploits ion exchange between scandium chloride () and ammonium sulfate:

Key Steps

Optimization Insights

Hydrothermal Synthesis

Hydrothermal methods enhance crystallinity and phase purity. A sealed autoclave reaction at 150°C for 24 hours facilitates the formation of well-defined crystals.

Advantages

Sol-Gel Method

The sol-gel route involves hydrolyzing scandium isopropoxide () in the presence of ammonium sulfate, forming a gel that is dried and calcined.

Critical Parameters

Applications

Comparative Analysis of Methods

常见问题

Basic Research Questions

Q. What established laboratory methods are effective for synthesizing ammonium scandium(3+) disulphate?

- Methodology :

- Precipitation : Adjust sulfuric acid concentration to 0.8–1 N in scandium-containing desorbates (e.g., carbonate-ammonium solutions) to precipitate scandium salts. This approach ensures >99% recovery efficiency under controlled pH and temperature .

- Electrochemical Synthesis : Inspired by ammonium persulfate synthesis, electrolyze a cold, concentrated solution of scandium sulfate in sulfuric acid at high current density. Monitor voltage and electrolyte composition to optimize scandium incorporation .

Q. Which analytical techniques are recommended for verifying the purity of this compound?

- Methodology :

- Phosphate Reagent Test : Use phosphate reagents (A and B) in 0.5 N sulfuric acid to detect impurities. A blue color intensity exceeding 5 ppm indicates contamination, requiring repurification via recrystallization .

- X-ray Diffraction (XRD) : Compare crystallographic data with known standards (e.g., ammonium persulfate’s O-O bond distance of 1.497 Å) to confirm structural integrity .

Q. How does ionic composition affect the solubility of this compound in aqueous systems?

- Methodology :

- Conduct solubility tests at 25°C using varying ionic strengths (e.g., NaCl or NH₄Cl solutions). Compare results with ammonium persulfate (80 g/100 mL solubility in water) to infer scandium’s impact on lattice stability .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Methodology :

- Parameter Optimization : Use response surface methodology (RSM) to model interactions between pH (target: 2–3), temperature (20–25°C), and sulfuric acid concentration (0.8–1.2 N). Validate via ICP-MS for scandium content .

- Crystallization Control : Implement slow cooling rates (<1°C/min) during recrystallization to minimize occluded impurities, referencing ammonium sulfate’s purity protocols .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodology :

- Single-Crystal XRD : Overcome scandium’s high X-ray absorption by using synchrotron radiation. Compare with persulfate structures to identify coordination geometry (e.g., tetrahedral SO₄²⁻ vs. octahedral Sc³⁺) .

- Neutron Diffraction : Resolve hydrogen bonding networks in the ammonium lattice, critical for understanding thermal stability .

Q. What mechanistic role does this compound play in redox or catalytic processes?

- Methodology :

- Electrochemical Analysis : Use cyclic voltammetry to study persulfate (S₂O₈²⁻) redox behavior at scandium-modified electrodes. Compare overpotentials with pure ammonium persulfate systems .

- Catalytic Testing : Evaluate scandium’s Lewis acidity in model reactions (e.g., esterification) by comparing turnover frequencies with scandium triflate benchmarks .

Contradiction Analysis

- Synthesis Routes : emphasizes precipitation with sulfuric acid, while suggests electrolysis for persulfates. Researchers must validate the optimal method based on scandium’s redox stability—electrolysis may risk scandium(III) oxidation, favoring acid precipitation for higher yields .

- Purity Standards : ’s phosphate test (5 ppm threshold) may conflict with sulfate-rich systems. Alternative methods like ion chromatography are advised for scandium disulphate to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。